molecular formula C19H16BrNO2S B15250113 Benzenesulfonamide, 2-bromo-4-methyl-N,N-diphenyl- CAS No. 61613-19-2

Benzenesulfonamide, 2-bromo-4-methyl-N,N-diphenyl-

Cat. No.: B15250113
CAS No.: 61613-19-2
M. Wt: 402.3 g/mol
InChI Key: WPOBKCICIBRHHG-UHFFFAOYSA-N
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Description

2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a methyl group, and two phenyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide typically involves the bromination of 4-methyl-N,N-diphenylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the aromatic ring, along with the diphenyl sulfonamide core, makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

61613-19-2

Molecular Formula

C19H16BrNO2S

Molecular Weight

402.3 g/mol

IUPAC Name

2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide

InChI

InChI=1S/C19H16BrNO2S/c1-15-12-13-19(18(20)14-15)24(22,23)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

WPOBKCICIBRHHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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